molecular formula C15H14FNO4S B6411998 2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% CAS No. 1261906-96-0

2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6411998
CAS RN: 1261906-96-0
M. Wt: 323.3 g/mol
InChI Key: RQSHBZRYKDPZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, or 2-DMSFBA, is a small molecule inhibitor of the protein kinase CK2. It has been used in a variety of research applications, including drug discovery, cell cycle research, and cancer research. The compound has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

2-DMSFBA has been used in a variety of scientific research applications. It has been used as an inhibitor of CK2 in drug discovery research, cell cycle research, and cancer research. It has also been used to study the effects of CK2 inhibition on various cellular processes, such as cell growth and proliferation, apoptosis, and cell motility.

Mechanism of Action

2-DMSFBA works by inhibiting the activity of CK2, which is a serine/threonine protein kinase. CK2 is involved in various cellular processes, including cell cycle progression, apoptosis, and cell motility. By inhibiting CK2, 2-DMSFBA can alter the activity of these processes, allowing researchers to study their effects on cells.
Biochemical and Physiological Effects
2-DMSFBA has been studied extensively for its biochemical and physiological effects. Studies have shown that it can alter the activity of several cellular processes, including cell growth and proliferation, apoptosis, and cell motility. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

2-DMSFBA has several advantages for laboratory experiments. It is relatively easy to synthesize and is cost-effective. Additionally, it has been extensively studied, so researchers have a good understanding of its biochemical and physiological effects. However, there are some limitations to using 2-DMSFBA in laboratory experiments. It can be toxic to cells, and its effects can vary depending on the concentration used. Additionally, it can be difficult to control the concentration of the compound in experiments.

Future Directions

There are several potential future directions for 2-DMSFBA research. It could be used in drug discovery research to identify new drugs that target CK2. Additionally, it could be used to study the effects of CK2 inhibition on various cellular processes, such as cell growth and proliferation, apoptosis, and cell motility. Furthermore, it could be used to explore the potential anti-inflammatory and anti-cancer effects of CK2 inhibition. Finally, it could be used to investigate the potential therapeutic applications of CK2 inhibition in various diseases.

Synthesis Methods

2-DMSFBA is synthesized through a multi-step synthesis process. The first step involves the reaction of 2-amino-6-fluorobenzoic acid and dimethyl sulfoxide, followed by the addition of dimethylsulfamoyl chloride. The resulting product is then treated with triethylamine to obtain 2-DMSFBA. This synthesis method has been widely used in the laboratory and is relatively simple and cost-effective.

properties

IUPAC Name

2-[2-(dimethylsulfamoyl)phenyl]-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)13-9-4-3-6-10(13)11-7-5-8-12(16)14(11)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSHBZRYKDPZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147761
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid

CAS RN

1261906-96-0
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261906-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.